molecular formula C20H19N B170281 N,N-Bis(M-tolyl)benzenaMine CAS No. 13511-11-0

N,N-Bis(M-tolyl)benzenaMine

Cat. No.: B170281
CAS No.: 13511-11-0
M. Wt: 273.4 g/mol
InChI Key: ZCAWQFNYHFHEPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Bis(M-tolyl)benzenaMine can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbenzenamine with benzaldehyde in the presence of a catalyst such as palladium on charcoal. The reaction typically requires specialized equipment and expertise for handling the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(M-tolyl)benzenaMine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N,N-Bis(M-tolyl)benzenaMine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Di-m-tolylaniline
  • 3,3’-Dimethyltriphenylamine
  • Phenyl-di-m-tolyl-amine

Uniqueness

N,N-Bis(M-tolyl)benzenaMine is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials .

Biological Activity

N,N-Bis(M-tolyl)benzenaMine, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an aromatic amine with two m-tolyl groups attached to a central benzene ring. Its chemical formula is C15_{15}H16_{16}N. The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which can influence its biological activity.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
  • Anticancer Potential : The compound has been explored for its anticancer effects, with some studies indicating its ability to induce apoptosis in cancer cell lines. This action may be mediated through the generation of reactive oxygen species (ROS) and modulation of specific signaling pathways .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) : By generating ROS, this compound can induce oxidative stress in cells, leading to apoptosis in cancerous tissues .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are summarized findings from key research articles:

StudyFindings
Study 1 Investigated antimicrobial properties; showed effectiveness against various bacterial strains.
Study 2 Evaluated anticancer effects on breast cancer cell lines; induced apoptosis via ROS generation .
Study 3 Explored enzyme inhibition; identified potential targets involved in cell signaling pathways.

Properties

IUPAC Name

3-methyl-N-(3-methylphenyl)-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAWQFNYHFHEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592810
Record name 3-Methyl-N-(3-methylphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13511-11-0
Record name 3-Methyl-N-(3-methylphenyl)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dimethyltriphenylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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